molecular formula C9H8N2S2 B5558435 3-(Methylthio)-6-(thiophen-2-yl)pyridazine

3-(Methylthio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B5558435
M. Wt: 208.3 g/mol
InChI Key: KJROCLNECYKWTM-UHFFFAOYSA-N
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Description

3-(Methylthio)-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methylthio group at the third position and a thiophen-2-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-6-(thiophen-2-yl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the methylthio and thiophen-2-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(methylthio)pyridazine with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The thiophen-2-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially or fully reduced pyridazine derivatives.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

3-(Methylthio)-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(Methylthio)-6-(thiophen-2-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and thiophen-2-yl groups can influence its binding affinity and specificity towards these targets. In organic electronics, its electronic properties, such as charge mobility and bandgap, play a crucial role in its performance.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    3-(Methylthio)-6-(furan-2-yl)pyridazine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

    3-(Methylthio)-6-(pyridyl)pyridazine: Similar structure but with a pyridyl group instead of a thiophen-2-yl group.

Uniqueness

3-(Methylthio)-6-(thiophen-2-yl)pyridazine is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

3-methylsulfanyl-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROCLNECYKWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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